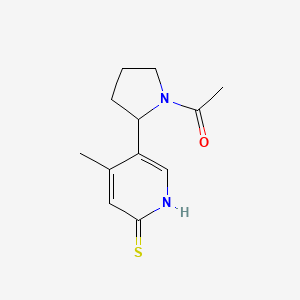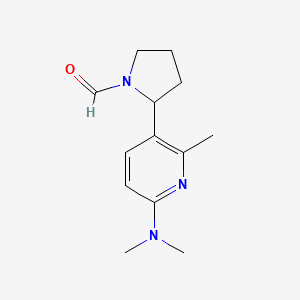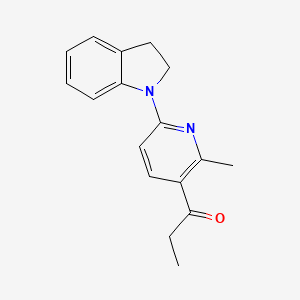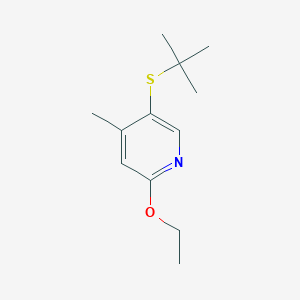
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a pyrrole ring at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with pyrrole under specific conditions. One common method includes the use of chlorinated pyrimidine as a starting material, which undergoes nucleophilic substitution with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .
化学反応の分析
Types of Reactions
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrole ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.
Reduction: Formation of 6-Hydroxy-5-(1H-pyrrol-1-yl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrole and pyrimidine rings facilitate this binding through hydrogen bonding and hydrophobic interactions with the target protein .
類似化合物との比較
Similar Compounds
5-(1H-Pyrrol-1-yl)pyrimidin-4-ol: Lacks the chlorine atom at the 6th position.
6-Chloro-4-hydroxypyrimidine: Lacks the pyrrole ring at the 5th position.
6-Chloro-5-(1H-imidazol-1-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is unique due to the combination of the chlorine atom, pyrrole ring, and hydroxyl group on the pyrimidine scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
InChIキー |
RSZCQYPWVZYOCK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(N=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)



![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)









